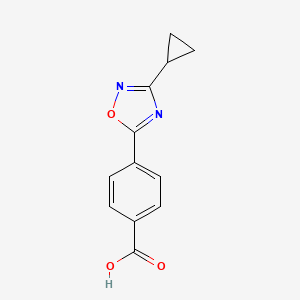

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)9-5-3-8(4-6-9)11-13-10(14-17-11)7-1-2-7/h3-7H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMDJHYHYBFBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Oxadiazole Precursor

- Starting materials: Cyclopropanecarboxylic acid or cyclopropyl-substituted amidoximes.

- Cyclization: The cyclopropyl-substituted amidoximes undergo cyclization in the presence of dehydrating agents or under acidic conditions to form the 1,2,4-oxadiazole ring.

- Typical conditions: Reaction in solvents such as dimethyl sulfoxide (DMSO) or acetic acid, often heated to moderate temperatures (~80 °C) for several hours.

Coupling with Benzoic Acid Derivative

- The oxadiazole intermediate is then coupled with a benzoic acid derivative, often via condensation or amidation reactions.

- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) are used to facilitate the reaction.

- The reaction is generally performed at room temperature or slightly elevated temperatures, with reaction times ranging from 3 to 6 hours.

Representative Synthetic Protocol

A representative synthesis adapted from recent literature involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix cyclopropanecarboxylic acid with appropriate nitrile oxide or amidoxime precursor in DMSO | Formation of cyclopropyl-substituted oxadiazole intermediate |

| 2 | Add benzoic acid derivative, HATU (1.1 equiv), and DIPEA (3 equiv) in DMF solvent | Coupling reaction proceeds at room temperature for 3-6 hours |

| 3 | Work-up by extraction with ethyl acetate, washing with saturated sodium bicarbonate, drying over anhydrous sodium sulfate | Isolation of this compound |

| 4 | Purification by recrystallization or chromatography | Pure target compound obtained with yields typically above 80% |

Reaction Mechanism Insight

- The amidoxime or nitrile oxide undergoes nucleophilic attack and cyclization to form the 1,2,4-oxadiazole ring.

- In the coupling step, the carboxylic acid group of the benzoic acid derivative is activated by the coupling agent (e.g., HATU), forming an active ester or an acyl intermediate.

- The oxadiazole nitrogen attacks the activated carboxyl group, forming the amide or ester linkage.

- The reaction proceeds with the elimination of water, completing the formation of the target molecule.

Data Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Oxadiazole formation | 80 °C, 3 h, acidic or dehydrating environment | Solvents: DMSO, acetic acid |

| Coupling agent | HATU (1.1 equiv) | Optimal for clean conversion |

| Base | DIPEA (3 equiv) | Facilitates deprotonation and reaction progress |

| Solvent for coupling | DMF or DMSO | Polar aprotic solvents preferred |

| Reaction time | 3–6 hours | Monitored by TLC or HPLC |

| Yield | 80–96% | High yields reported under optimized conditions |

| Purification | Extraction and recrystallization | Ensures high purity |

Research Findings and Optimization

- Studies have shown that HATU is superior among coupling agents for this synthesis, providing neat reactions and high yields (up to 96%) within 6 hours at room temperature.

- DIPEA serves as an effective base, promoting complete conversion to the desired product.

- Alternative coupling agents and bases have been tested but generally give lower yields or require longer reaction times.

- One-pot tandem reactions combining amidoxime formation and oxadiazole cyclization have been developed for similar compounds, streamlining synthesis and improving efficiency.

- Continuous flow chemistry techniques have been explored for industrial scale-up to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to its corresponding carboxylic acid derivatives.

Reduction: Reduction of the oxadiazole ring to form a different heterocyclic structure.

Substitution: Replacement of the hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.

Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution reactions often involve electrophilic aromatic substitution with halogens or nitration agents.

Major Products Formed:

Oxidation typically yields carboxylic acids or their derivatives.

Reduction can produce amines or other reduced heterocycles.

Substitution reactions can result in halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid have been evaluated for their efficacy against various bacterial strains. Studies have shown that modifications in the cyclopropyl group can enhance antimicrobial activity, making this compound a candidate for further development as an antibiotic agent .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been noted in various studies. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis .

Material Science

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties makes it suitable for enhancing the performance of various polymers used in industrial applications. The incorporation of this compound into polymer matrices can lead to materials with improved durability and resistance to degradation .

Photonic Applications

The compound's unique optical properties allow it to be utilized in photonic devices. Research has indicated that it can serve as a potential candidate for organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently when incorporated into thin films .

Agricultural Chemistry

Pesticide Development

The application of this compound extends to agricultural chemistry as well. Its derivatives have been studied for their potential as herbicides and fungicides. Preliminary studies suggest that these compounds can effectively inhibit the growth of certain plant pathogens and weeds, providing a basis for developing new agricultural chemicals that are more environmentally friendly compared to traditional pesticides .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Polymer Enhancement

Research conducted at a leading materials science laboratory investigated the effects of incorporating this compound into polycarbonate matrices. The findings revealed significant improvements in thermal stability and impact resistance compared to control samples without the additive .

Mechanism of Action

The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous 1,2,4-oxadiazole-substituted benzoic acids (Table 1). Key variations lie in the substituents on the oxadiazole ring and their positions:

Physicochemical Properties

- Solubility : The cyclopropyl group’s lipophilicity reduces aqueous solubility compared to the methyl analog. However, hydrochloride salt formulations (e.g., [3-(3-cyclopropyl-oxadiazolyl)azetidin-1-yl]acetic acid HCl) improve solubility for in vivo applications .

- Stability : The cyclopropyl ring’s strain may increase reactivity under acidic conditions, whereas the methyl and phenyl analogs are more stable .

Biological Activity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- CAS Number : 1165931-66-7

- Melting Point : 237-239 °C

- Purity : ≥95% .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Anticancer Activity

The compound has shown potential as an anticancer agent. In various studies involving cancer cell lines, it has demonstrated significant cytotoxic effects:

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, which are critical pathways in cancer therapy.

Antibacterial Activity

While direct studies on the antibacterial effects of this compound are sparse, compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria. This suggests a potential for further exploration in this area .

Case Studies and Research Findings

- Anticancer Screening : A study synthesized multiple oxadiazole derivatives and evaluated their anticancer properties using MTT assays on different cancer cell lines. The results indicated that certain derivatives exhibited lower IC₅₀ values compared to established chemotherapeutics .

- Mechanistic Studies : Research focused on the molecular docking of oxadiazole compounds has revealed that they may bind effectively to specific targets involved in cancer progression, enhancing their therapeutic potential .

- Pharmacokinetics : Initial pharmacokinetic profiling suggested favorable absorption and distribution characteristics for oxadiazole-containing compounds, indicating that they could be viable candidates for oral administration in therapeutic settings .

Q & A

Q. What are the key structural features of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid, and how do they influence its physicochemical properties?

The compound consists of a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group. Key structural attributes include:

- Cyclopropyl group : Enhances metabolic stability and modulates lipophilicity due to its non-planar geometry .

- 1,2,4-Oxadiazole : Contributes to hydrogen-bonding capabilities and electronic effects, influencing solubility and reactivity .

- Benzoic acid : Provides a carboxyl group for salt formation or derivatization, affecting solubility (e.g., pH-dependent ionization) . Methodological Insight: Computational tools like molecular dynamics (MD) simulations can predict logP and pKa values based on these structural features .

Q. What spectroscopic methods are employed to characterize this compound?

Characterization typically involves:

- 1H/13C NMR : To confirm the connectivity of the cyclopropyl, oxadiazole, and benzoic acid groups. The cyclopropyl protons appear as distinct multiplet signals (~1.0–2.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of benzoic acid at ~1680–1700 cm⁻¹, oxadiazole ring vibrations at ~1500–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₀N₂O₃; exact mass 230.0691) and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Use shake-flask methods with UV-Vis quantification in buffers (pH 1–12) or solvents (DMSO, ethanol). The carboxyl group improves aqueous solubility at alkaline pH .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Oxadiazoles may hydrolyze under acidic/alkaline conditions, requiring pH-controlled formulations .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

The synthesis involves cyclizing a precursor (e.g., (E)-N'-hydroxy-2-(4-carboxyphenyl)acetimidamide with cyclopropanecarbonyl chloride). Key optimizations:

- Reaction Solvent : Use anhydrous DMF or THF to minimize side reactions .

- Catalyst : Employ HOBt/DCC coupling for efficient cyclization .

- Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition . Example Protocol:

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| 1 | (E)-N'-hydroxyimidamide + cyclopropanecarbonyl chloride | Cyclization | 60–75% |

| 2 | Acidic hydrolysis (HCl/EtOH) | Deprotection | >90% |

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Electrophilic Substitution : The cyclopropyl group’s electron-withdrawing effect directs electrophiles to the oxadiazole’s nitrogen atoms, enabling regioselective modifications .

- Nucleophilic Attack : Steric hindrance from the cyclopropyl ring reduces susceptibility to nucleophilic degradation (e.g., hydrolysis) compared to linear alkyl substituents . Methodological Insight: DFT calculations can map electron density distributions to predict reactive sites .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2), leveraging the benzoic acid’s carboxyl group for binding .

- MD Simulations : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to assess target engagement .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl size) with activity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Contradictions may arise from varying experimental conditions (e.g., humidity, light exposure). Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.